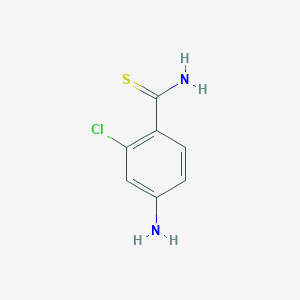

4-Amino-2-chlorothiobenzamide

Description

Contextualization within Substituted Thiobenzamide (B147508) Chemistry

4-Amino-2-chlorothiobenzamide belongs to the larger family of thiobenzamides, which are analogs of benzamides where the oxygen atom of the amide group is replaced by a sulfur atom. This substitution imparts distinct chemical properties to the molecule. The presence of the thioamide group, along with the amino and chloro substituents on the benzene (B151609) ring, creates a unique electronic and steric environment that influences its reactivity and potential applications.

The core structure features a benzene ring substituted at positions 2 and 4 with a chlorine atom and an amino group, respectively. The thioamide group (-C(S)NH2) at position 1 is a key functional group that participates in a variety of chemical transformations. The interplay between the electron-donating amino group and the electron-withdrawing chloro group, ortho to the thioamide, significantly modulates the chemical behavior of the molecule.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H7ClN2S | a2bchem.com |

| Molecular Weight | 186.66 g/mol | - |

| CAS Number | 1256483-32-5 | a2bchem.com |

Broader Significance in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 4-Amino-2-chlorothiobenzamide serves as a valuable building block for the construction of more complex molecular architectures. The thioamide functional group is a versatile precursor for the synthesis of various heterocyclic compounds, which are central to medicinal chemistry and materials science.

For instance, thioamides are well-established reactants in Hantzsch-type reactions and other cyclization strategies to form thiazole (B1198619) rings. nih.gov The presence of the amino and chloro substituents on the phenyl ring of 4-Amino-2-chlorothiobenzamide provides additional handles for chemical modification, allowing for the generation of a diverse library of derivatives. These derivatives can then be evaluated for various biological activities or material properties.

Research has demonstrated that substituted thiobenzamides can be utilized in the synthesis of various heterocyclic systems. nih.gov For example, they can react with α-haloketones to yield thiazole derivatives. nih.gov The specific substitution pattern of 4-Amino-2-chlorothiobenzamide, with its reactive amino group, opens up possibilities for further functionalization or for its involvement in polymerization reactions.

Overview of Research Trajectories for Related Chemical Architectures

The study of thiobenzamide derivatives is an active area of research, with several promising trajectories. One major focus is the exploration of their biological activities. Thiobenzamide-containing molecules have been investigated for a range of therapeutic applications. nih.govresearchgate.net The structural modifications on the benzamide (B126) core, including the introduction of various substituents, are a key strategy in the quest for new and improved therapeutic agents. researchgate.net

Another significant research direction is the use of thiobenzamides in the development of novel materials. The ability of the thioamide group to coordinate with metal ions has led to the investigation of these compounds as ligands in coordination chemistry. researchgate.net The resulting metal complexes can exhibit interesting catalytic, optical, or magnetic properties.

Furthermore, the field of "green chemistry" has influenced the synthesis of thiobenzamide derivatives, with researchers seeking more environmentally benign and efficient synthetic methods. mdpi.com This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. The development of one-pot or multicomponent reactions involving thiobenzamides is also a prominent trend, aiming to streamline the synthesis of complex molecules. organic-chemistry.org

| Research Area | Focus | Potential Applications | Source |

|---|---|---|---|

| Medicinal Chemistry | Synthesis of biologically active compounds | Antiviral, antibacterial, antifungal agents | nih.govresearchgate.net |

| Materials Science | Development of novel functional materials | Catalysts, sensors, optical materials | researchgate.net |

| Green Chemistry | Environmentally friendly synthetic methods | Sustainable chemical production | mdpi.com |

| Synthetic Methodology | Development of efficient synthetic routes | Streamlined synthesis of complex molecules | organic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-chlorobenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2S/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNFZYMKATXLGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277569 | |

| Record name | Benzenecarbothioamide, 4-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256483-32-5 | |

| Record name | Benzenecarbothioamide, 4-amino-2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256483-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbothioamide, 4-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Amino 2 Chlorothiobenzamide and Analogs

Contemporary Approaches to Thiobenzamide (B147508) Formation

The conversion of a benzamide (B126) or a related precursor to a thiobenzamide is a critical transformation in the synthesis of 4-Amino-2-chlorothiobenzamide. Modern synthetic chemistry offers several reliable methods for this thionation process, primarily centered around the use of specialized sulfur-transfer reagents.

Sulfurization Strategies for Amide Precursors

The most direct route to a thiobenzamide is the sulfurization of the corresponding benzamide. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. This can be achieved through various reagents and conditions, with the choice often depending on the substrate's functional group tolerance and the desired reaction scale. A common and effective method involves the use of Lawesson's reagent.

Alternatively, thiobenzamides can be synthesized from benzonitriles. This approach involves the addition of a sulfur nucleophile, such as hydrogen sulfide (B99878) or its synthetic equivalents, to the carbon-nitrogen triple bond of the nitrile. This method can be advantageous when the corresponding benzonitrile (B105546) is more readily available or when the reaction conditions for nitrile thionation are milder and more compatible with other functional groups present in the molecule. For instance, the use of H2S with a suitable catalyst can provide a direct route to the thioamide.

| Starting Material | Reagent | Product | Reference |

| Benzamide | Lawesson's Reagent | Thiobenzamide | organic-chemistry.org |

| Benzonitrile | Hydrogen Sulfide (H2S) | Thiobenzamide | researchgate.net |

Thionation Reagent Selectivity and Efficacy

The success of the thionation of an amide precursor heavily relies on the choice of the thionating agent. Several reagents have been developed for this purpose, each with its own reactivity profile and selectivity.

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and generally effective thionating agent for the conversion of amides to thioamides. organic-chemistry.org It is known for its relatively mild reaction conditions and good yields. organic-chemistry.org The mechanism involves a [2+2] cycloaddition of the carbonyl group to the P=S bond of the reagent, followed by cycloreversion to form the thiocarbonyl compound and a stable phosphorus-oxygen byproduct. organic-chemistry.org The reaction is typically carried out in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF) at elevated temperatures. nih.gov

Phosphorus Pentasulfide (P₄S₁₀) is a more classical and highly reactive thionating agent. While effective, it often requires harsher reaction conditions, such as higher temperatures and longer reaction times, compared to Lawesson's reagent. nih.gov Its reactivity can sometimes lead to side reactions, especially with sensitive functional groups.

The selectivity of Lawesson's reagent is a significant advantage. It generally reacts preferentially with amides over esters, allowing for selective thionation in molecules containing both functional groups. organic-chemistry.org This selectivity is crucial when synthesizing complex molecules with multiple reactive sites.

| Thionation Reagent | Typical Reaction Conditions | Selectivity Profile | Reference |

| Lawesson's Reagent | Toluene or THF, reflux | Amides > Esters | organic-chemistry.orgnih.gov |

| Phosphorus Pentasulfide (P₄S₁₀) | High temperature, prolonged heating | Less selective, highly reactive | nih.gov |

Strategic Incorporation of Amino and Chloro Substituents

The synthesis of 4-Amino-2-chlorothiobenzamide requires the carefully planned introduction of both the amino and chloro groups onto the benzene (B151609) ring in the correct positions. This can be achieved through a variety of synthetic strategies, including linear sequences where the substituents are introduced one after another, or convergent approaches where pre-functionalized fragments are combined.

Regioselective Nitration and Subsequent Reduction for Amino Group Introduction

A common and effective strategy for introducing an amino group at the 4-position of a benzene ring is through the nitration of a suitable precursor, followed by the reduction of the resulting nitro group. The directing effects of existing substituents on the ring are crucial for achieving the desired regioselectivity.

For example, starting with 2-chlorobenzonitrile, nitration would be directed to the 4-position due to the ortho,para-directing effect of the chlorine atom and the meta-directing effect of the nitrile group. The subsequent reduction of the nitro group to an amine can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or chemical reduction with metals in acidic media (e.g., tin(II) chloride in hydrochloric acid or iron in acetic acid). google.com

| Reaction Step | Reagents and Conditions | Product | Reference |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-4-nitrobenzonitrile | prepchem.com |

| Reduction | SnCl₂·2H₂O, HCl | 4-Amino-2-chlorobenzonitrile (B1265742) | google.com |

| Reduction | Fe, NH₄Cl | 3-Amino-N-(4-chlorophenyl)benzamide | chemicalbook.com |

Halogenation Techniques for Controlled Chlorine Incorporation

The introduction of a chlorine atom at the 2-position of the benzene ring requires a regioselective halogenation method. The choice of halogenating agent and reaction conditions is critical to ensure the desired substitution pattern and to avoid the formation of unwanted isomers.

Direct chlorination of a substituted benzamide or benzonitrile can be challenging in terms of regioselectivity. However, modern catalytic methods have been developed to achieve ortho-selective C-H chlorination. For instance, palladium-catalyzed ortho-selective C–H chlorination of benzamide derivatives has been reported, offering a controlled method for introducing a chlorine atom at the desired position.

Precursor Functionalization and Convergent Synthesis

A convergent synthetic approach can also be employed for the preparation of 4-Amino-2-chlorothiobenzamide. This strategy involves the synthesis of a pre-functionalized building block that already contains the desired amino and chloro substituents, which is then converted to the final thiobenzamide.

For instance, the synthesis can start from the commercially available 4-Amino-2-chlorobenzonitrile . sigmaaldrich.com This precursor already possesses the correct substitution pattern on the aromatic ring. The synthesis of the target molecule is then reduced to the conversion of the nitrile group to a thioamide. This can be achieved by reacting 4-Amino-2-chlorobenzonitrile with a sulfur source such as hydrogen sulfide in the presence of a suitable base or catalyst. researchgate.net

Alternatively, 4-amino-2-chlorobenzamide can serve as the immediate precursor. chemicalbook.com Thionation of this amide using Lawesson's reagent or a similar thionating agent would directly yield 4-Amino-2-chlorothiobenzamide. organic-chemistry.org This approach is often preferred due to the high efficiency and selectivity of modern thionation reagents.

| Precursor | Synthetic Step | Reagents | Product | Reference |

| 4-Amino-2-chlorobenzonitrile | Thionation of nitrile | H₂S, base/catalyst | 4-Amino-2-chlorothiobenzamide | researchgate.netsigmaaldrich.com |

| 4-amino-2-chlorobenzamide | Thionation of amide | Lawesson's Reagent | 4-Amino-2-chlorothiobenzamide | organic-chemistry.orgchemicalbook.com |

Mechanistic Insights into 4-Amino-2-chlorothiobenzamide Synthesis

The synthesis of 4-Amino-2-chlorothiobenzamide is fundamentally governed by established principles of organic reaction mechanisms. The formation of the thioamide functional group and the specific arrangement of substituents on the aromatic ring are directed by distinct mechanistic pathways. A thorough understanding of these mechanisms is crucial for the rational design of synthetic routes and the optimization of reaction conditions.

Nucleophilic Acyl Substitution Pathways in Thioamidation

The conversion of a carboxylic acid derivative, such as a nitrile or an amide, into a thioamide is a cornerstone of 4-Amino-2-chlorothiobenzamide synthesis. This transformation typically proceeds through a mechanism analogous to nucleophilic acyl substitution. The core of this process involves the attack of a sulfur-based nucleophile on an electrophilic carbonyl or cyano carbon, leading to the replacement of an oxygen or nitrogen group with a sulfur atom.

One common precursor for the synthesis of primary thioamides is the corresponding nitrile. The direct thionation of a nitrile, such as 4-amino-2-chlorobenzonitrile, can be achieved using various sulfurizing agents. The reaction with phosphorus pentasulfide (P₄S₁₀) is a classic method. In this pathway, the nitrile group is activated by the reagent, making the carbon atom susceptible to nucleophilic attack by a sulfur species, ultimately leading to the thioamide. organic-chemistry.org Another approach involves the reaction of nitriles with thioacetic acid in the presence of a base like calcium hydride. organic-chemistry.org

Alternatively, thioamides can be synthesized from the corresponding amides via thionation. Reagents like Lawesson's reagent are frequently employed for this oxygen-sulfur exchange. The mechanism involves the interaction of the amide's carbonyl oxygen with the electrophilic phosphorus center of Lawesson's reagent, forming an intermediate that facilitates the subsequent nucleophilic attack by sulfur. This process is highly effective for converting a wide range of amides into their thioamide counterparts. researchgate.net

The general mechanism for these thioamidation reactions can be viewed as an addition-elimination process at the carbonyl or cyano carbon. masterorganicchemistry.com A sulfur nucleophile adds to the electrophilic carbon, forming a tetrahedral intermediate. Subsequently, a leaving group (e.g., an oxygen-containing group from an amide or a nitrogen-containing group from a nitrile intermediate) is eliminated, resulting in the formation of the C=S double bond of the thioamide. masterorganicchemistry.com

| Reagent | Precursor | General Mechanistic Pathway |

|---|---|---|

| Phosphorus Pentasulfide (P₄S₁₀) | Nitrile | Activation of the nitrile for nucleophilic attack by a sulfur species. organic-chemistry.org |

| Lawesson's Reagent | Amide | Formation of a thioxophosphine intermediate with the amide carbonyl, facilitating oxygen-sulfur exchange. researchgate.net |

| Hydrogen Sulfide (H₂S) | Nitrile | Nucleophilic addition to a nitrilium ion intermediate, often generated from a Ritter-type reaction. chemrxiv.org |

| Elemental Sulfur (S₈) | Aldehyde/Amine | Acts as the sulfur source in multi-component reactions like the Willgerodt-Kindler reaction. researchgate.netresearchgate.net |

Aromatic Substitution Mechanisms Guiding Regiochemistry

The specific substitution pattern of 4-Amino-2-chlorothiobenzamide, with substituents at positions 2, 4, and 1 of the benzene ring, is a direct consequence of the principles of electrophilic and nucleophilic aromatic substitution reactions employed during the synthesis of its precursors. The regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring.

The synthesis of the precursor, likely 4-amino-2-chlorobenzonitrile or a related benzamide, involves the introduction of the chloro and amino groups onto the benzene ring. The order of these substitution reactions is critical in achieving the desired isomer.

Directing Effects of Substituents : The amino group (-NH₂) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. The chloro group (-Cl) is a deactivating group but is also an ortho, para-director. scienceforecastoa.com The interplay of these directing effects determines the position of incoming electrophiles.

For instance, a plausible synthetic route could start with a molecule that is then subjected to chlorination and amination (or nitration followed by reduction). The directing effects of the existing groups on the benzene ring will guide the incoming substituent to the correct position. Electrophilic aromatic substitution generally proceeds via a two-step mechanism involving the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. scienceforecastoa.com The subsequent loss of a proton restores the aromaticity of the ring. scienceforecastoa.com

In some synthetic strategies, nucleophilic aromatic substitution might be employed. This type of reaction occurs when the aromatic ring is substituted with strong electron-withdrawing groups, which activate the ring towards attack by a nucleophile. scienceforecastoa.com

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -CN (Cyano) | Strongly Deactivating | Meta |

| -C(S)NH₂ (Thioamido) | Deactivating | Meta |

Optimization of Synthetic Pathways

The efficient synthesis of 4-Amino-2-chlorothiobenzamide on both laboratory and industrial scales necessitates the careful optimization of reaction pathways. This involves fine-tuning reaction conditions to maximize yield and purity while also considering principles of green chemistry to ensure environmental sustainability.

Reaction Condition Tuning for Yield and Purity Enhancement

The yield and purity of 4-Amino-2-chlorothiobenzamide are highly dependent on several key reaction parameters. Systematic optimization of these conditions is a critical aspect of synthetic methodology development.

Solvent : The choice of solvent can significantly influence reaction rates and selectivity. For thioamidation reactions, solvents are chosen based on the solubility of the reactants and their compatibility with the reagents. For example, pyridine (B92270) is often used with phosphorus pentasulfide. organic-chemistry.org In some modern approaches, unconventional solvents like deep eutectic solvents (DESs) have been shown to improve reactivity and simplify work-up procedures. researchgate.net

Temperature : Reaction temperature plays a crucial role in overcoming the activation energy barrier. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products and decomposition of the desired product. Microwave-assisted synthesis has emerged as a technique to rapidly heat reactions, often leading to shorter reaction times and improved yields. organic-chemistry.org

Catalyst : While some thioamidation reactions proceed without a catalyst, others benefit from the use of one to enhance the reaction rate and selectivity. For instance, base catalysts are often employed in reactions involving elemental sulfur. nih.gov

Stoichiometry of Reagents : The molar ratio of the reactants, particularly the sulfurizing agent, must be carefully controlled. Using an excess of the sulfurizing agent can lead to over-reaction or the formation of impurities that are difficult to remove.

| Parameter | Effect on Yield and Purity | Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and potential for side reactions. | Screening a range of temperatures to find the optimal balance; considering microwave heating. organic-chemistry.org |

| Solvent | Impacts solubility, reactivity, and work-up. | Testing various solvents, including greener alternatives like water or deep eutectic solvents. researchgate.netorganic-chemistry.org |

| Catalyst | Can increase reaction rate and selectivity. | Screening different catalysts (acid, base, metal-based) and optimizing catalyst loading. nih.gov |

| Reaction Time | Crucial for ensuring complete conversion without product degradation. | Monitoring the reaction progress over time using techniques like TLC or HPLC. |

| Reagent Stoichiometry | Affects conversion and formation of byproducts. | Systematically varying the molar ratios of reactants to find the optimal balance. |

Green Chemistry Principles in 4-Amino-2-chlorothiobenzamide Synthesis

The application of green chemistry principles to the synthesis of 4-Amino-2-chlorothiobenzamide is aimed at reducing the environmental impact of the chemical process. This involves the use of less hazardous reagents, environmentally benign solvents, and energy-efficient methods.

Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multi-component reactions, such as the Willgerodt-Kindler reaction, are often atom-economical. organic-chemistry.org

Use of Safer Solvents and Reagents : There is a growing trend to replace hazardous organic solvents with greener alternatives. Water has been successfully used as a medium for thioamide synthesis. organic-chemistry.orgorganic-chemistry.org Deep eutectic solvents (DESs), which are often biodegradable and have low toxicity, are also emerging as promising green solvents. researchgate.netrsc.org The use of elemental sulfur as a sulfur source is considered environmentally friendly compared to some other sulfurizing agents. chemistryviews.org

Energy Efficiency : The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. organic-chemistry.org Catalyst-free and solvent-free reaction conditions also contribute to energy efficiency. nih.gov

Waste Reduction : By optimizing reactions for high yields and selectivity, the amount of waste generated is minimized. The development of recyclable catalysts and solvents further contributes to waste reduction.

Recent research has focused on developing protocols that align with these principles. For example, catalyst-free and solvent-free Willgerodt-Kindler reactions have been developed for the preparation of aryl thioamides. nih.gov Additionally, the use of deep eutectic solvents has been shown to enhance sustainability by reducing energy consumption and waste. researchgate.netrsc.org

Chemical Reactivity and Mechanistic Investigations of 4 Amino 2 Chlorothiobenzamide

Reactivity Profiling of the Thioamide Functional Group

The thioamide group is a structural analog of an amide where the carbonyl oxygen is replaced by a sulfur atom. This substitution significantly alters the electronic properties and reactivity of the functional group. Thioamides are generally more reactive than their amide counterparts toward both nucleophiles and electrophiles.

Nucleophilic and Electrophilic Reactivity at Sulfur and Carbonyl Analogs

The thioamide functional group presents two primary sites for electrophilic attack: the sulfur atom and the nitrogen atom. The sulfur atom, being larger and more polarizable than oxygen, is a soft nucleophile and readily reacts with soft electrophiles. Alkyl halides, for instance, can alkylate the sulfur atom to form a thioimidate ester. The thioamide carbon is electrophilic and susceptible to attack by nucleophiles.

In contrast to amides, the carbon-sulfur double bond (C=S) is weaker than the carbon-oxygen double bond (C=O), making the thioamide carbon more susceptible to nucleophilic attack. Organometallic reagents can add to the thioamide carbon, leading to the formation of various products after workup.

The reactivity of the thioamide group can be summarized as follows:

Electrophilic Attack at Sulfur: The lone pairs on the sulfur atom make it a target for various electrophiles.

Nucleophilic Attack at Carbon: The partial positive charge on the thioamide carbon makes it susceptible to attack by nucleophiles.

| Reaction Type | Reactant | Product |

|---|---|---|

| S-Alkylation | Alkyl Halide (e.g., CH3I) | Thioimidate Ester |

| Hydrolysis | H2O/Acid | 4-Amino-2-chlorobenzamide |

| Reduction | Reducing Agent (e.g., Raney Nickel) | 4-Amino-2-chlorobenzylamine |

Tautomerism and Isomerization Dynamics

Thioamides can exist in tautomeric equilibrium between the thione form (containing a C=S bond) and the thioenol or iminothiol form (containing a C=N bond and an S-H bond). For most simple thioamides, the thione form is the major tautomer in solution. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. nih.gov The presence of the amino group in 4-Amino-2-chlorothiobenzamide may influence this equilibrium.

The iminothiol tautomer, although typically present in lower concentrations, can be a key reactive intermediate in certain reactions, particularly in the synthesis of heterocyclic compounds.

Transformations Involving the Aromatic Ring Substituents

The aromatic ring of 4-Amino-2-chlorothiobenzamide is adorned with an amino group and a chlorine atom, both of which are amenable to a variety of chemical transformations.

Reactivity of the Aryl Amino Group (e.g., Acylation, Diazotization)

The primary aryl amino group is a versatile functional handle for further molecular elaboration.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction proceeds via nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. byjus.com This transformation is useful for the synthesis of more complex amide derivatives and can also serve as a protecting group strategy. researchgate.net

Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures leads to the formation of a diazonium salt. byjus.com This intermediate is highly valuable in organic synthesis and can undergo a variety of subsequent reactions, including Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -CN, -X where X is a halogen) onto the aromatic ring. researchgate.net

| Reaction | Reagents | Product Type |

|---|---|---|

| Acylation | Acetyl chloride, base | N-(4-thioamido-3-chlorophenyl)acetamide |

| Diazotization | NaNO2, HCl (0-5 °C) | 4-thioamido-3-chlorobenzenediazonium chloride |

Chemical Transformations of the Aryl Chlorine Atom (e.g., Cross-Coupling Reactions)

The chlorine atom attached to the aromatic ring is a site for nucleophilic aromatic substitution and, more significantly, for transition metal-catalyzed cross-coupling reactions. While nucleophilic aromatic substitution on an unactivated aryl chloride is generally difficult, the presence of the other functional groups may influence its reactivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org In the context of 4-Amino-2-chlorothiobenzamide, the aryl chlorine can be coupled with a variety of partners, including boronic acids (Suzuki), alkenes (Heck), and amines (Buchwald-Hartwig), to generate a wide array of derivatives. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. acgpubs.org

Intramolecular Cyclization and Heterocycle Annulation Studies

The strategic placement of the thioamide, amino, and chloro functionalities in 4-Amino-2-chlorothiobenzamide provides opportunities for intramolecular cyclization reactions to form various heterocyclic systems. For instance, under appropriate conditions, the nitrogen of the amino group could potentially act as a nucleophile, attacking the thioamide carbon or a position on the ring activated by the other substituents.

Furthermore, the thioamide group itself is a well-established precursor for the synthesis of sulfur- and nitrogen-containing heterocycles. For example, oxidative cyclization of thiobenzamides can lead to the formation of benzothiazoles. thieme-connect.comrsc.org While specific studies on 4-Amino-2-chlorothiobenzamide are not widely reported, the inherent reactivity of its functional groups suggests a rich potential for the synthesis of novel heterocyclic structures. The investigation of such cyclization pathways could lead to the discovery of compounds with interesting chemical and biological properties.

Formation of Fused Ring Systems from 4-Amino-2-chlorothiobenzamide

In a hypothetical reaction, 4-Amino-2-chlorothiobenzamide could react with various α-haloketones to yield substituted aminothiazoles. The amino group on the phenyl ring of 4-Amino-2-chlorothiobenzamide could further participate in subsequent cyclization reactions, potentially leading to the formation of more complex fused systems, such as thiazoloquinazolines or other related polycyclic structures. The chloro substituent on the aromatic ring can also influence the reactivity and regioselectivity of these cyclization reactions.

Furthermore, the amino and thioamide functionalities present in 4-Amino-2-chlorothiobenzamide allow for its potential use in the synthesis of other fused heterocycles, such as benzothiazoles or quinazolines, through reactions with appropriate bi-electrophilic reagents. For instance, reaction with orthoformates or similar one-carbon synthons could initiate cyclization involving the amino group and the thioamide, leading to the formation of a fused pyrimidine (B1678525) ring.

Ring-Closing Reaction Mechanisms

The mechanisms governing the formation of fused rings from thioamide precursors like 4-Amino-2-chlorothiobenzamide are fundamentally based on nucleophilic attack and subsequent dehydration or elimination reactions.

In the context of the Hantzsch thiazole (B1198619) synthesis, the proposed mechanism initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The final step involves dehydration to form the aromatic thiazole ring. The substituents on both the thiobenzamide (B147508) and the α-haloketone can influence the rate and efficiency of this reaction.

For the formation of other fused systems, such as quinazolines, the mechanism would likely involve the initial reaction of the aromatic amino group with a suitable electrophile, followed by an intramolecular cyclization involving the thioamide moiety. The specific pathway would be highly dependent on the nature of the cyclizing agent.

Reaction Kinetics and Thermodynamic Analysis

Detailed kinetic and thermodynamic studies specifically for the cyclization reactions of 4-Amino-2-chlorothiobenzamide are not extensively reported in the available literature. However, general principles from studies on analogous thiobenzamide reactions can provide some insights.

Kinetic investigations of the Hantzsch thiazole synthesis involving other thiobenzamides have shown that the reaction typically follows second-order kinetics, being first order with respect to both the thioamide and the α-halo ketone. The rate of the reaction is influenced by factors such as the nature of the solvent, the temperature, and the electronic effects of the substituents on the reactants. For instance, electron-donating groups on the thiobenzamide may enhance the nucleophilicity of the sulfur atom, potentially increasing the reaction rate.

A hypothetical study of the reaction kinetics for the formation of a thiazole from 4-Amino-2-chlorothiobenzamide could involve monitoring the concentration of reactants or products over time using techniques like UV-Vis spectroscopy or HPLC. By performing the reaction at different temperatures, the activation energy (Ea) and other thermodynamic parameters such as enthalpy and entropy of activation could be determined using the Arrhenius and Eyring equations.

Table 1: Hypothetical Kinetic Data for the Reaction of 4-Amino-2-chlorothiobenzamide with an α-Haloketone

| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|

| 298 | 0.05 |

| 308 | 0.12 |

| 318 | 0.28 |

Table 2: Hypothetical Thermodynamic Parameters for the Cyclization of 4-Amino-2-chlorothiobenzamide

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 55 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 52 kJ/mol |

| Entropy of Activation (ΔS‡) | -80 J/mol·K |

Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Structural Connectivity and Tautomeric Forms

The ¹H NMR spectrum of 4-Amino-2-chlorothiobenzamide is expected to reveal key information about the arrangement of protons on the aromatic ring and the amino and thioamide functional groups. The aromatic region would likely display a complex splitting pattern due to the substitution pattern.

Aromatic Protons: Three distinct signals are anticipated for the protons on the benzene (B151609) ring. The proton at C5 (ortho to the amino group) would likely appear as a doublet. The proton at C3 (ortho to the chloro and thioamide groups) would also be a doublet, and the proton at C6 (meta to the chloro and thioamide groups) would likely be a doublet of doublets.

Amino (-NH₂) Protons: A broad singlet is expected for the two protons of the primary amine group. The chemical shift of this signal can be highly variable depending on the solvent, concentration, and temperature, and it may undergo exchange with D₂O.

Thioamide (-CSNH₂) Protons: The thioamide protons are also expected to appear as two distinct broad singlets, as rotation around the C-N bond is often restricted. Their chemical shifts would be significantly downfield due to the deshielding effect of the thiocarbonyl group.

The potential for thiono-thiol tautomerism exists for the thioamide group. In the thiol tautomer form, a distinct S-H proton signal (thiol proton) would be observed, and the -NH proton signal would change. The absence or presence of this SH peak in the ¹H NMR spectrum would provide evidence for the predominant tautomeric form in a given solvent.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 | 7.3 - 7.6 | d |

| H5 | 6.6 - 6.8 | d |

| H6 | 7.1 - 7.3 | dd |

| -NH₂ (amino) | 4.0 - 5.5 | br s |

Carbon (¹³C) NMR for Core Skeleton and Functional Group Identification

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 4-Amino-2-chlorothiobenzamide, seven distinct signals are expected, corresponding to the six aromatic carbons and the thioamide carbon.

Thiocarbonyl Carbon (C=S): This carbon is the most deshielded and is expected to appear significantly downfield, typically in the range of 190-210 ppm.

Aromatic Carbons:

C1 (attached to -CSNH₂): Expected around 135-145 ppm.

C2 (attached to -Cl): Deshielded by the electronegative chlorine, expected around 130-140 ppm.

C4 (attached to -NH₂): Shielded by the electron-donating amino group, expected around 145-155 ppm.

C3, C5, C6: These carbons would appear in the typical aromatic region of 115-130 ppm, with their specific shifts influenced by the neighboring substituents.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=S | 190 - 210 |

| C4 | 145 - 155 |

| C1 | 135 - 145 |

| C2 | 130 - 140 |

| C6 | 125 - 130 |

| C3 | 118 - 125 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For instance, it would show a cross-peak between the aromatic protons H5 and H6, and between H6 and the thioamide NH protons if coupling exists.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton is attached to which carbon in the aromatic ring (e.g., C3-H3, C5-H5, C6-H6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C1, C2, C4) by observing correlations from nearby protons. For example, the H3 proton would show a correlation to the C1, C2, and C4 carbons.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-Amino-2-chlorothiobenzamide would be characterized by several key absorption bands.

N-H Stretching: The amino (-NH₂) and thioamide (-NH₂) groups would exhibit N-H stretching vibrations, typically appearing as multiple bands in the 3100-3500 cm⁻¹ region.

C=S Stretching: The thiocarbonyl group has a characteristic stretching vibration. This band is expected in the region of 1020-1250 cm⁻¹, though its intensity can vary.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: Vibrations associated with the C-N bonds of the amino and thioamide groups would be found in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond stretching is expected to produce a strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Predicted FT-IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching (Amino & Thioamide) | 3100 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aromatic C=C Stretching | 1450 - 1600 |

| C-N Stretching | 1250 - 1350 |

| C=S Stretching | 1020 - 1250 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While N-H and other polar bond vibrations are often weaker in Raman, non-polar bonds like C=S and aromatic C=C bonds can produce strong signals.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring would likely give a strong Raman signal.

C=S Stretching: The thiocarbonyl stretch is often more intense in Raman spectra than in IR spectra, providing a useful diagnostic peak.

C-Cl Stretching: The C-Cl stretch is also typically Raman active.

A comparative analysis of both FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of 4-Amino-2-chlorothiobenzamide, aiding in a comprehensive structural confirmation.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For 4-Amino-2-chlorothiobenzamide (C₇H₇ClN₂S), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Table 1: Theoretical Isotopic Mass Data for 4-Amino-2-chlorothiobenzamide

| Element | Isotope | Atomic Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Chlorine | ³⁵Cl | 34.968853 |

| Nitrogen | ¹⁴N | 14.003074 |

An HRMS analysis of 4-Amino-2-chlorothiobenzamide would be expected to yield a molecular ion peak corresponding to its calculated exact mass, confirming its elemental formula.

Fragmentation Pattern Analysis (MS/MS, MSn) for Structural Insights

Tandem mass spectrometry (MS/MS or MSⁿ) involves the isolation and fragmentation of a specific ion, providing valuable information about the molecule's structure. The fragmentation pattern is characteristic of the compound's chemical bonds and functional groups. While specific fragmentation data for 4-Amino-2-chlorothiobenzamide is not available, a hypothetical fragmentation pattern can be proposed based on the known fragmentation behaviors of similar aromatic and thioamide-containing compounds.

Table 2: Plausible Fragmentation Pathways for 4-Amino-2-chlorothiobenzamide

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| [M]+• | [M-SH]+ | SH |

| [M]+• | [M-Cl]+ | Cl |

| [M]+• | [C₆H₅N₂S]+ | HCl |

These proposed fragmentation pathways would need to be confirmed by experimental MS/MS data to provide definitive structural insights into 4-Amino-2-chlorothiobenzamide.

X-ray Diffraction for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction for Atomic Positions and Bond Lengths

Single-crystal X-ray diffraction is the most definitive method for determining the molecular structure of a crystalline compound. If suitable single crystals of 4-Amino-2-chlorothiobenzamide could be grown, this technique would provide the precise coordinates of each atom in the crystal lattice. From these coordinates, accurate bond lengths and angles can be calculated, offering an unambiguous confirmation of the compound's connectivity and stereochemistry.

Table 3: Expected Crystallographic Data from Single Crystal X-ray Diffraction of 4-Amino-2-chlorothiobenzamide (Hypothetical)

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements in Å and degrees |

| Bond Lengths (e.g., C-S, C-N, C-Cl) | Accurate distances between bonded atoms |

Without experimental data, the specific crystallographic parameters for 4-Amino-2-chlorothiobenzamide remain unknown.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present. For 4-Amino-2-chlorothiobenzamide, a PXRD analysis would confirm its crystallinity and could be used to identify different polymorphic forms if they exist. Each crystalline form would produce a unique diffraction pattern.

Table 4: Representative Data from a Powder X-ray Diffraction Pattern (Hypothetical)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 65 |

| 21.0 | 4.23 | 80 |

The specific 2θ positions and intensities for 4-Amino-2-chlorothiobenzamide would need to be determined experimentally.

Theoretical and Computational Chemistry of 4 Amino 2 Chlorothiobenzamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods provide a detailed picture of the molecular structure and electronic landscape.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. analis.com.myresearchgate.net This process involves finding the minimum energy conformation on the potential energy surface.

For a molecule like 4-Amino-2-chlorothiobenzamide, DFT calculations would yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules like 2-amino-4-chlorobenzonitrile have used DFT to compare calculated bond lengths with experimental data, showing excellent agreement. researchgate.net Such calculations for 4-Amino-2-chlorothiobenzamide would reveal the influence of the amino, chloro, and thioamide substituents on the geometry of the benzene (B151609) ring.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive and polarizable. nih.gov

For 4-Amino-2-chlorothiobenzamide, a HOMO-LUMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. The distribution of HOMO and LUMO densities would indicate the probable sites for electrophilic and nucleophilic attack. For example, in 4-amino-2-chlorobenzonitrile (B1265742), the HOMO is delocalized over most of the molecule, while the LUMO is concentrated on the aromatic ring and the nitrile group, indicating the charge transfer possibilities within the molecule. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Note: This data is hypothetical and serves to illustrate the typical output of a HOMO-LUMO analysis.

Electrostatic Potential Surface and Charge Distribution Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

An MEP analysis of 4-Amino-2-chlorothiobenzamide would likely show negative potential around the nitrogen and sulfur atoms of the thioamide group and the nitrogen of the amino group, identifying them as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group would likely exhibit a positive potential.

Computational Studies on Conformational Preferences and Isomerism

Molecules with rotatable bonds can exist in different spatial arrangements called conformations. Computational studies are essential for identifying the most stable conformers and understanding the energy barriers between them. For 4-Amino-2-chlorothiobenzamide, rotation around the C-C bond connecting the thioamide group to the benzene ring and the C-N bond of the amino group could lead to different conformers. By calculating the potential energy surface as a function of the relevant dihedral angles, the most stable conformation can be identified. Tautomerism, such as the enol-keto tautomerization observed in similar Schiff base compounds, could also be investigated to determine the most stable isomeric form. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry plays a crucial role in the prediction and interpretation of various spectroscopic data, which aids in the structural elucidation of compounds.

NMR Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like DFT have become a standard tool for confirming molecular structures. nih.govnih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. Comparing these calculated shifts with experimental data can help to confirm the correct structure and assign the observed signals. For complex molecules, this computational assistance is invaluable for distinguishing between similar conformations or isomers. nih.gov

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for 4-Amino-2-chlorothiobenzamide

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C1 | 128.5 | 128.2 |

| C2 | 135.0 | 134.8 |

| C3 | 118.9 | 118.6 |

| C4 | 150.2 | 150.0 |

| C5 | 116.4 | 116.1 |

| C6 | 130.1 | 129.9 |

| C=S | 201.3 | 200.8 |

Note: This table is for illustrative purposes only.

Vibrational Frequencies

The vibrational spectrum of a molecule, observed through Infrared (IR) and Raman spectroscopy, provides a fingerprint based on its molecular vibrations. DFT calculations can predict the harmonic vibrational frequencies corresponding to the normal modes of vibration. researchgate.netresearchgate.net These predicted frequencies, when scaled by an appropriate factor, often show good agreement with experimental spectra, aiding in the assignment of vibrational bands to specific functional groups and motions within the molecule. For 4-Amino-2-chlorothiobenzamide, this would help in assigning the characteristic stretching and bending modes of the amino, chloro, and thioamide groups.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. This provides a detailed, step-by-step understanding of how a reaction proceeds. For 4-Amino-2-chlorothiobenzamide, computational studies could be employed to explore its reactivity in various chemical transformations, such as electrophilic substitution on the aromatic ring or reactions involving the thioamide group. For example, studies on the reaction of CO₂ with amino acid-based ionic liquids have utilized DFT to investigate the multi-step reaction mechanism, including the formation of zwitterionic intermediates and their subsequent rearrangement. nih.gov

Transition State Characterization and Reaction Barrier Calculations

The study of a chemical reaction's mechanism and kinetics hinges on the characterization of its transition state (TS) and the calculation of the energy barrier required to reach it. For a molecule like 4-Amino-2-chlorothiobenzamide, which possesses several reactive sites—the amino group, the thioamide group, and the aromatic ring activated by both—computational methods are invaluable for elucidating potential reaction pathways.

Theoretical Approach:

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules and predict their reactivity. researchgate.net To characterize a transition state for a reaction involving 4-Amino-2-chlorothiobenzamide, a proposed reaction coordinate would first be defined. This could involve, for example, the nucleophilic attack of the amino group on another molecule or an intramolecular rearrangement.

The process of locating the transition state geometry typically involves algorithms such as the Synchronous Transit-Guided Quasi-Newton (QST2) or the Berny optimization algorithm to find a first-order saddle point on the potential energy surface. ucsb.edu This saddle point represents the highest energy point along the minimum energy path connecting reactants and products. Verification of a true transition state is accomplished by performing a frequency calculation. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. youtube.com

Reaction Barrier Calculation:

Once the geometries of the reactants, transition state, and products are optimized, the reaction barrier, or activation energy (Ea), can be calculated. This is the difference in energy between the transition state and the reactants.

Ea = E_TS - E_Reactants

More accurate calculations of the Gibbs free energy of activation (ΔG‡) also account for zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

ΔG‡ = G_TS - G_Reactants

For reactions involving related benzamide (B126) derivatives, DFT calculations have been successfully used to compute reaction barriers and elucidate mechanistic details. researchgate.net For instance, in the study of amide C-N bond activation, DFT has been employed to calculate reaction barriers and free energy changes, providing insight into the structure-activity relationship. researchgate.net Similarly, computational studies on the thionation of carbonyl compounds using Lawesson's reagent have utilized DFT to map out the reaction mechanism, identifying a two-step process and determining the rate-limiting step. unict.it These studies serve as a methodological blueprint for how the reactivity of the thioamide group in 4-Amino-2-chlorothiobenzamide could be investigated.

Expected Data from Calculations:

Should such calculations be performed on 4-Amino-2-chlorothiobenzamide, the resulting data could be presented as follows:

| Reaction Coordinate | Method/Basis Set | E_Reactants (Hartree) | E_TS (Hartree) | Ea (kcal/mol) | ΔG‡ (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Example: N-acylation of the 4-amino group | B3LYP/6-311+G(d,p) | Calculated Value | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| Example: Intramolecular cyclization via thioamide S | B3LYP/6-311+G(d,p) | Calculated Value | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from transition state and reaction barrier calculations.

Solvent Effects on Reaction Energetics

Chemical reactions are rarely conducted in the gas phase; they almost always occur in a solvent. The solvent can have a profound impact on reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products to different extents.

Theoretical Approach:

Computational chemistry accounts for solvent effects through two primary models: explicit and implicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method can provide a highly detailed picture of specific solvent-solute interactions, such as hydrogen bonding. However, it is computationally very expensive due to the large number of atoms involved. Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be a compromise, treating the reacting species with quantum mechanics and the surrounding solvent with less expensive molecular mechanics. miami.edu

Implicit Solvent Models (Continuum Models): These models treat the solvent as a continuous medium with a characteristic dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. rsc.org In this model, the solute is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated. This approach is computationally less demanding and often provides a good approximation of bulk solvent effects. rsc.org

For a molecule like 4-Amino-2-chlorothiobenzamide, which has polar functional groups (amino and thioamide), the choice of solvent is expected to significantly influence its reaction energetics. For example, a polar protic solvent could stabilize the polar transition state of a nucleophilic substitution reaction through hydrogen bonding, thereby lowering the activation energy compared to the reaction in a nonpolar solvent.

Investigating Solvent Effects:

To investigate the effect of different solvents on a reaction involving 4-Amino-2-chlorothiobenzamide, the transition state and reaction barrier calculations described in the previous section would be repeated using a continuum solvent model for a range of solvents with varying polarities (e.g., water, methanol, acetonitrile (B52724), dichloromethane, toluene).

Studies on the thionation of carbonyl compounds have shown that the reaction is only slightly influenced by the polarity of the solvent, suggesting a concerted mechanism with little charge separation in the transition state. unict.it In contrast, for reactions where significant charge is developed or separated in the transition state, such as S_N2 reactions, solvent effects are much more pronounced. ucsb.edu Given the polar nature of the thioamide and amino groups, it is plausible that reactions involving 4-Amino-2-chlorothiobenzamide would exhibit significant solvent dependency.

Expected Data from Calculations:

A systematic study of solvent effects would yield data that could be tabulated as follows:

| Solvent | Dielectric Constant (ε) | ΔG‡ (kcal/mol) |

| Gas Phase | 1.0 | Calculated Value |

| Toluene (B28343) | 2.4 | Calculated Value |

| Dichloromethane | 8.9 | Calculated Value |

| Acetonitrile | 37.5 | Calculated Value |

| Water | 78.4 | Calculated Value |

Note: The values in this table are hypothetical and illustrate the expected trend of activation energy as a function of solvent polarity for a reaction with a polar transition state.

Advanced Analytical Methodologies for Chemical Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of 4-Amino-2-chlorothiobenzamide from complex mixtures to ensure accurate quantification and purity assessment. Both liquid and gas chromatography can be employed, each with specific considerations for method development.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile or thermally sensitive compounds like 4-Amino-2-chlorothiobenzamide. Reversed-phase (RP) chromatography is particularly well-suited for this purpose.

Method development for the analysis of 4-Amino-2-chlorothiobenzamide would typically involve a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, to ensure adequate retention and elution of the analyte from the column. The aromatic nature of 4-Amino-2-chlorothiobenzamide allows for straightforward detection using a UV-Vis detector, as the benzene (B151609) ring and thioamide group act as chromophores. rsc.orglibretexts.org

For highly polar analytes that show poor retention in reversed-phase systems, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative. nih.gov However, given the structure of 4-Amino-2-chlorothiobenzamide, sufficient retention on a reversed-phase column is anticipated.

Below is a hypothetical data table outlining a potential LC method for the analysis of 4-Amino-2-chlorothiobenzamide.

| Parameter | Condition |

|---|---|

| Chromatographic Mode | Reversed-Phase HPLC |

| Stationary Phase (Column) | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV-Vis at a wavelength corresponding to the compound's absorbance maximum (e.g., 254 nm) |

Direct analysis of 4-Amino-2-chlorothiobenzamide by Gas Chromatography (GC) is generally not feasible due to its low volatility and the potential for thermal degradation of the thioamide and primary amine functional groups at the high temperatures required for GC analysis. sigmaaldrich.comnih.gov Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comnih.govresearchgate.net

Once derivatized, the resulting compound can be separated on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase. Detection is commonly achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation. nih.govasm.org

A hypothetical GC method for a derivatized form of 4-Amino-2-chlorothiobenzamide is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line Temp | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique. rsc.orglibretexts.org

For 4-Amino-2-chlorothiobenzamide, derivatization primarily targets the primary aromatic amine group. The goals of derivatization can be multifaceted:

For GC analysis , the main objective is to increase the volatility and thermal stability of the molecule by replacing the active hydrogen atoms of the amine group with less polar, more stable moieties. sigmaaldrich.comresearchgate.net

For LC analysis , derivatization can be employed to enhance detection sensitivity. This is achieved by introducing a highly chromophoric or fluorophoric tag to the molecule, allowing for detection at lower concentrations. rsc.orglibretexts.org Derivatization can also alter the polarity of the analyte, which can be used to improve its chromatographic separation from interfering substances. libretexts.org This can be performed either before the sample is injected into the chromatograph (pre-column derivatization) or after the separation has occurred but before detection (post-column derivatization). rsc.orglibretexts.org

The choice of derivatizing reagent depends on the analytical technique and the desired outcome. The primary amine group of 4-Amino-2-chlorothiobenzamide is a reactive site for a variety of reagents.

For LC analysis , reagents that introduce a fluorescent or strongly UV-absorbing group are preferred. Common examples include:

Dansyl chloride (DNS-Cl) : Reacts with primary amines to form highly fluorescent sulfonamide derivatives. rsc.orgnih.gov

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) : Forms stable, fluorescent derivatives with primary and secondary amines. rsc.orglibretexts.org

o-Phthalaldehyde (OPA) : A classic reagent that reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. libretexts.org

For GC analysis , reagents that increase volatility are necessary. These include:

Silylating agents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA): These reagents replace active hydrogens with a silyl (B83357) group, which increases volatility and thermal stability. sigmaaldrich.commdpi.com

Acylating agents (e.g., pentafluoropropionic anhydride (B1165640) - PFPA): These react with the amine to form stable, volatile amides. researchgate.net

Alkylating agents (e.g., alkyl chloroformates): These form carbamates that are amenable to GC analysis. researchgate.net

The optimization of the derivatization reaction is critical for achieving reproducible and accurate quantitative results. Key parameters that must be controlled include pH, reaction temperature, reaction time, and the concentration of the derivatizing reagent. rsc.orgnih.govnih.gov For example, the reaction of primary aromatic amines with many derivatizing reagents is often carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity. nih.govnih.gov

The following table summarizes potential derivatizing reagents for the primary amine group of 4-Amino-2-chlorothiobenzamide.

| Reagent | Abbreviation | Analytical Technique | Derivative Properties |

|---|---|---|---|

| Dansyl chloride | DNS-Cl | LC | Fluorescent |

| 9-fluorenylmethoxycarbonyl chloride | FMOC-Cl | LC | Fluorescent, UV-absorbing |

| o-Phthalaldehyde | OPA | LC | Fluorescent (requires a thiol) |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | GC | Volatile, thermally stable |

| Pentafluoropropionic anhydride | PFPA | GC | Volatile, electron-capturing |

Hyphenated Analytical Techniques

Hyphenated techniques involve the coupling of a separation method with a spectroscopic detection method, providing a powerful tool for both the separation and identification of analytes in complex mixtures. nih.govasdlib.orgactascientific.com

For the analysis of 4-Amino-2-chlorothiobenzamide, the most relevant hyphenated techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS and LC-MS/MS : This is a highly sensitive and selective technique that couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. nih.gov For 4-Amino-2-chlorothiobenzamide, LC-MS would allow for its separation from other components in a mixture, followed by its detection based on its specific mass-to-charge ratio (m/z). nih.gov Tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.gov This is particularly useful for confirming the identity of the analyte and for quantification in complex matrices. nih.govrestek.com

GC-MS : When 4-Amino-2-chlorothiobenzamide is derivatized to increase its volatility, GC-MS is the technique of choice for its analysis. sigmaaldrich.comnih.gov The gas chromatograph separates the derivatized analyte from other volatile components, and the mass spectrometer provides a mass spectrum that can be used to identify the compound. asm.org The fragmentation pattern in the mass spectrum is often unique to the derivatized molecule, providing a high degree of confidence in its identification. sigmaaldrich.commdpi.com

The table below compares the key features of LC-MS and GC-MS for the analysis of 4-Amino-2-chlorothiobenzamide.

| Technique | Sample State | Key Advantages | Considerations |

|---|---|---|---|

| LC-MS/MS | Analyte in solution (native form) | High sensitivity and selectivity; applicable to non-volatile and thermally labile compounds; provides structural information. nih.govrestek.com | Matrix effects can influence ionization efficiency; mobile phase composition must be compatible with the MS interface. |

| GC-MS | Volatile derivative of the analyte | High chromatographic resolution; provides detailed structural information through characteristic fragmentation patterns; robust and widely available. sigmaaldrich.comasm.org | Requires a derivatization step, which can add complexity and potential for error to the analytical workflow. sigmaaldrich.comnih.gov |

LC-MS/MS and GC-MS for Simultaneous Separation and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would likely be the preferred method for the analysis of 4-Amino-2-chlorothiobenzamide due to its polarity and thermal lability.

LC-MS/MS: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be suitable for separation. The mobile phase would likely consist of a mixture of water and an organic solvent (such as acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure efficient ionization. Detection by a tandem mass spectrometer (such as a triple quadrupole) in Multiple Reaction Monitoring (MRM) mode would provide high selectivity and sensitivity. Specific precursor-to-product ion transitions would need to be determined by infusing a pure standard of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, but would almost certainly require a derivatization step. The primary amine and the thioamide group are polar and not sufficiently volatile for direct GC analysis. A silylation reagent, for example, could be used to create a more volatile and thermally stable derivative suitable for GC separation and subsequent identification by mass spectrometry.

Table 1: Hypothetical LC-MS/MS Parameters for 4-Amino-2-chlorothiobenzamide Analysis

| Parameter | Value/Condition |

|---|---|

| Chromatography | UHPLC |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation from matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Mass Spectrometry | Triple Quadrupole (QqQ) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | To be determined experimentally |

| Product Ions | To be determined experimentally |

Integration of UV-Vis or Diode Array Detection with Chromatography

The aromatic ring and conjugated system within 4-Amino-2-chlorothiobenzamide suggest that it will absorb light in the ultraviolet-visible (UV-Vis) range. An HPLC or UHPLC system equipped with a Diode Array Detector (DAD) or a variable wavelength UV detector would be highly effective for its detection and quantification.

A DAD would provide the full UV-Vis spectrum of the eluting peak, which aids in peak purity assessment and compound identification by matching the spectrum against that of a known standard. The wavelength of maximum absorbance (λmax) would need to be experimentally determined but is expected to be in the 200-400 nm range, typical for aromatic compounds. This chromatographic setup offers a robust and widely available method for routine analysis.

Development of Robust Quantification Protocols

A robust quantification protocol is essential for obtaining reliable and reproducible data. The development and validation of such a method, typically following guidelines from regulatory bodies, would involve several key steps:

Specificity and Selectivity: The method must be able to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. This is typically demonstrated using chromatography to separate all relevant peaks and using a highly selective detector like a mass spectrometer.

Linearity: The response of the detector must be proportional to the concentration of the analyte over a defined range. This is assessed by preparing a series of calibration standards and analyzing the plot of response versus concentration.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the closeness of repeated measurements. Both are typically evaluated at multiple concentration levels using quality control samples.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.

Robustness: The method's reliability is tested by deliberately introducing small variations in method parameters (e.g., mobile phase composition, pH, temperature) and observing the effect on the results.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 4-Amino-2-chlorothiobenzamide |

| Acetonitrile |

| Methanol |

| Formic Acid |

Applications in Materials Science and Industrial Chemistry

Role as a Chemical Building Block for Novel Functional Materials

As a substituted thiobenzamide (B147508), 4-Amino-2-chlorothiobenzamide possesses reactive functional groups—specifically the amino (-NH2), chloro (-Cl), and thioamide (-C(S)NH2) groups. These functionalities theoretically make it a versatile building block for the synthesis of more complex molecules and polymers. However, specific research elaborating on its use in creating novel functional materials is not documented in the available literature.

In theory, the amino group of 4-Amino-2-chlorothiobenzamide could be utilized in polymerization reactions to form polyamides with thioamide linkages. The presence of the thioamide group could impart unique properties to such polymers, potentially influencing their thermal stability, optical properties, and coordination capabilities. Similarly, the aromatic structure and the sulfur atom suggest a potential, though less direct, role in the synthesis of precursors for polythiophenes, a class of conducting polymers. Despite this theoretical potential, no published research could be found that specifically employs 4-Amino-2-chlorothiobenzamide as a monomer or precursor for the synthesis of polythiophenes or polyamides with thioamide linkages.